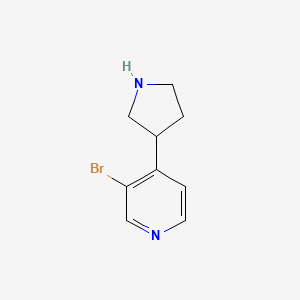

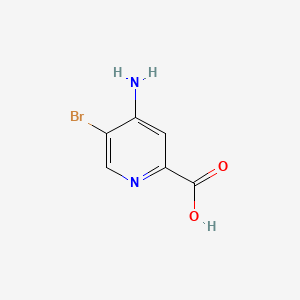

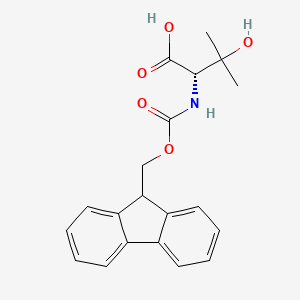

![molecular formula C6H5BrN4O B577953 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one CAS No. 1215295-89-8](/img/structure/B577953.png)

3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one

Overview

Description

The compound is a derivative of the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class of compounds . These are energetic materials synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Synthesis Analysis

While specific synthesis methods for “3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one” were not found, similar compounds have been synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one” were not found, similar compounds exhibit excellent insensitivity toward external stimuli and good calculated detonation performance .Scientific Research Applications

Application in Cancer Treatment

Field

This application falls under the field of Medicinal Chemistry and Oncology .

Summary of the Application

Compounds similar to “3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one”, specifically pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Methods of Application

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .

Results or Outcomes

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

Application in Anti-Inflammatory and Antifungal Activity

Field

This application falls under the field of Pharmaceutical Chemistry and Pharmacology .

Summary of the Application

Derivatives of pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines have been synthesized and their pharmacological potential has been determined by molecular docking method .

Methods of Application

The identity of synthesized compounds has been confirmed by elemental analysis, 1H-NMR, LC-MS techniques . The pharmacological potential of the obtained substances has been determined by molecular docking method .

Results or Outcomes

Based on the results of molecular docking, a row of substances with high potential for anti-inflammatory and antifungal activity has been identified . In silico studies were carried out using the models of cyclooxygenase-2, lanosta-8,24-dien-3β-ol 14α-demethylase, anaplastic lymphoma kinase .

Application in Energetic Materials

Field

This application falls under the field of Materials Chemistry .

Summary of the Application

Two series of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .

Methods of Application

The identity of synthesized compounds has been confirmed by elemental analysis . The pharmacological potential of the obtained substances has been determined by molecular docking method .

Results or Outcomes

Compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) that are comparable to the current secondary-explosive benchmark, CL-20 . This strongly suggests 5 as a secondary explosive .

Application in Heat-Resistant Explosives

Summary of the Application

The azo compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s −1 and P = 34.8 GPa), which outperforms all current heat-resistant explosives .

Results or Outcomes

Compound 10 has a significant potential as a heat-resistant explosive .

Application in Primary Explosives

Summary of the Application

Compounds 14, 17 and 19 are very sensitive but exhibit excellent calculated detonation performance . These attractive features suggest strong possibilities for applications as primary explosives .

Results or Outcomes

Compounds 14, 17 and 19 exhibit excellent calculated detonation performance (Dv ≥ 8690 m s −1 and P ≥ 30.2 GPa) which are very high values among current azide-containing primary explosives .

Application in Synthesis of New Thiophene Derivative

Field

This application falls under the field of Organic Chemistry .

Summary of the Application

A new thiophene derivative, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, was synthesized through the Suzuki coupling reaction of 4-bromo-5-methylthiophen-2-ylboronic acid and 4-iodonitrobenzene .

Methods of Application

The structure of the synthesized compound was confirmed by nuclear magnetic resonance (NMR), low and high resolution mass spectrometry (HRMS), Fourier transform .

Results or Outcomes

The successful production of a combined bis-heterocyclic system composed of 1-hydroxy-tetrazole and 1-hydroxy-1,2,4-triazole .

Future Directions

properties

IUPAC Name |

3-bromo-2-methyl-6H-pyrazolo[1,5-d][1,2,4]triazin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN4O/c1-3-5(7)4-2-8-9-6(12)11(4)10-3/h2H,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNQZZLDNBBBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1Br)C=NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801205728 | |

| Record name | 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6h)-one | |

CAS RN |

1215295-89-8 | |

| Record name | 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215295-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methylpyrazolo[1,5-d][1,2,4]triazin-7(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801205728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

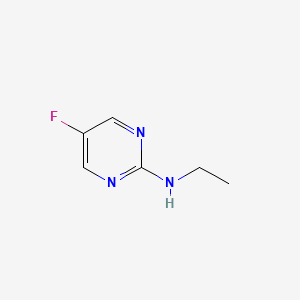

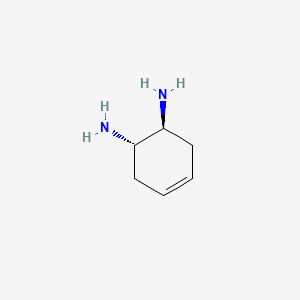

![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B577872.png)

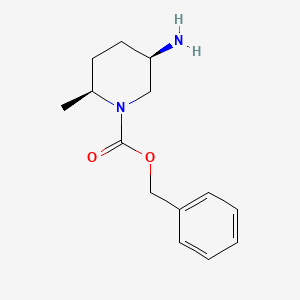

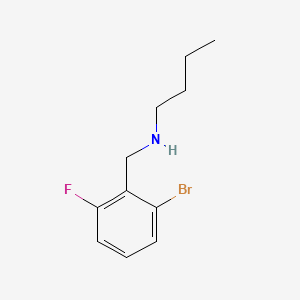

![5-[3-(Pyrrolidinocarbonyl]phenyl]pyridin-2-amine](/img/structure/B577873.png)

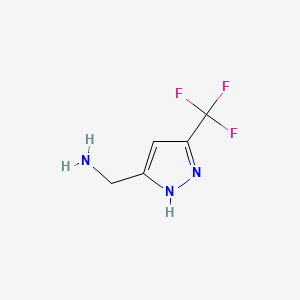

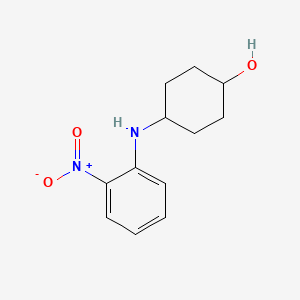

![3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B577874.png)

![5-(3-Chloropropylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B577892.png)